4-(2-Methoxyphenyl)nicotinic acid
Overview
Description
4-(2-Methoxyphenyl)nicotinic acid is a chemical compound that belongs to the class of nicotinic acid derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications and environmental impact. This compound is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the nicotinic acid moiety.
Mechanism of Action
Target of Action
The primary target of 4-(2-Methoxyphenyl)nicotinic acid is similar to that of nicotine and niacin, which are known to interact with nicotinic acetylcholine receptors (nAChRs) in the brain . These receptors play a crucial role in neuronal signaling, influencing various physiological processes .
Mode of Action
this compound likely interacts with its targets in a manner similar to nicotine. Nicotine achieves its psychopharmacological effects by interacting with nAChRs in the brain . These receptors have different subtypes, each with varying properties, including sensitivity to nicotine, permeability to calcium, and propensity to desensitize . The compound’s interaction with these receptors can influence both neuronal excitability and cell signaling mechanisms .
Biochemical Pathways
Nicotine metabolism in bacteria involves pyridine and pyrrolidine pathways . Niacin, also known as vitamin B3, is used to treat hypertriglyceridemia and pellagra, and is involved in various metabolic processes .
Pharmacokinetics
It can be inferred from related compounds that absorption, distribution, metabolism, and excretion (adme) properties would play a significant role in its bioavailability .
Result of Action
Based on its structural similarity to nicotine and niacin, it can be inferred that it may influence neuronal signaling and metabolic processes .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 4-(2-Methoxyphenyl)nicotinic acid are not well-studied. It can be inferred from its structural similarity to nicotinic acid that it may participate in similar biochemical reactions. Nicotinic acid is a precursor of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are involved in numerous redox reactions in the body . Therefore, it is plausible that this compound may interact with various enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
Given its structural similarity to nicotinic acid, it may influence cell function by participating in cellular metabolism, impacting cell signaling pathways, and affecting gene expression .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to nicotinic acid .
Metabolic Pathways
The metabolic pathways involving this compound are not well-studied. Given its structural similarity to nicotinic acid, it may be involved in similar metabolic pathways. Nicotinic acid is involved in the biosynthesis of NAD and NADP, which are crucial for many metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)nicotinic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group tolerant reaction conditions . The general procedure involves the reaction of 4-bromonicotinic acid with 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent. The reaction is usually carried out at elevated temperatures, around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxyphenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
4-(2-Methoxyphenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including diabetes and cardiovascular disorders.
Industry: It is used in the development of new materials with specific properties, such as optically active nonlinear optical materials.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid: A simpler derivative without the methoxyphenyl group.
Methyl nicotinate: A methyl ester of nicotinic acid with similar biological activities.
2-Methoxybenzoic acid: A compound with a similar methoxyphenyl group but lacking the nicotinic acid moiety.
Uniqueness
4-(2-Methoxyphenyl)nicotinic acid is unique due to the presence of both the methoxyphenyl and nicotinic acid moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and pathways, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(2-methoxyphenyl)pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)9-6-7-14-8-11(9)13(15)16/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQCFTKHIQLRJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C=NC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557111 | |
Record name | 4-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133363-00-5 | |
Record name | 4-(2-Methoxyphenyl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10557111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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